molecular formula C15H18N2O2 B14273904 tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate CAS No. 166974-91-0

tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate

Cat. No.: B14273904
CAS No.: 166974-91-0
M. Wt: 258.32 g/mol
InChI Key: DSENJXGTVKUGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a tert-butyl group, a naphthalene ring, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with tert-butyl hydrazine in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthalene derivatives with various functional groups, such as nitro, sulfonyl, and halogen substituents. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the naphthalene ring can intercalate with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(naphthalen-1-yl)hydrazine-1-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

166974-91-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(naphthalen-1-ylamino)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,16H,1-3H3,(H,17,18)

InChI Key

DSENJXGTVKUGDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.